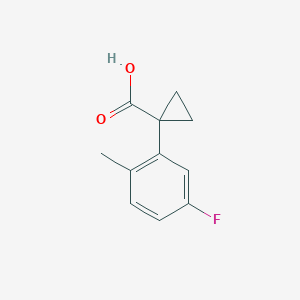

1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid

Description

1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is a versatile research chemical with the molecular formula C11H11FO2 and a molecular weight of 194.2 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a fluorinated methylphenyl group. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

1-(5-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-7-2-3-8(12)6-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRPFZYVIDWNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314763-51-3 | |

| Record name | 1-(5-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the methylphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon–carbon bonds.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological pathways and the development of bioactive molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the fluorinated methylphenyl group contribute to its reactivity and binding affinity. The compound can modulate various biochemical processes by interacting with enzymes, receptors, and other proteins .

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-containing compounds such as:

Cyclopropanecarboxylic acid: A simpler analog without the fluorinated methylphenyl group.

Cyclopropylacetic acid: Contains a cyclopropane ring attached to an acetic acid group.

Cyclopropanemethanol: Features a cyclopropane ring attached to a hydroxymethyl group.

Biological Activity

1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid, with the CAS number 1314763-51-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a carboxylic acid group and a fluorinated aromatic moiety. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a mechanism involving the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cellular assays, it demonstrated the ability to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways or inhibition of specific oncogenic signaling cascades.

Case Study:

A study focused on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Anti-inflammatory Effects

Emerging data suggest that this compound may possess anti-inflammatory properties. Its potential as a soluble epoxide hydrolase (sEH) inhibitor has been explored, indicating that it could modulate inflammatory responses by affecting eicosanoid metabolism.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation: Interaction with cellular receptors could alter signaling pathways related to inflammation and apoptosis.

- DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar derivatives:

| Compound | MIC (µg/mL) | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | 16 | 15 | Antimicrobial, Anticancer |

| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 32 | 20 | Antimicrobial |

| 1-(3-Methylphenyl)cyclopropanecarboxylic acid | 64 | 25 | Limited activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.